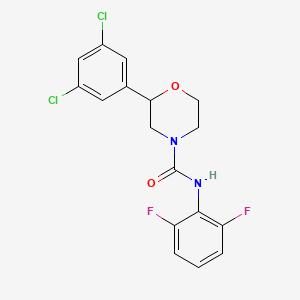

2-(3,5-dichlorophenyl)-N-(2,6-difluorophenyl)morpholine-4-carboxamide

Description

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)-N-(2,6-difluorophenyl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2F2N2O2/c18-11-6-10(7-12(19)8-11)15-9-23(4-5-25-15)17(24)22-16-13(20)2-1-3-14(16)21/h1-3,6-8,15H,4-5,9H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBQKICEVGZJCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)NC2=C(C=CC=C2F)F)C3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3,5-Dichlorophenyl)-N-(2,6-difluorophenyl)morpholine-4-carboxamide, with the CAS number 1448069-96-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

- Molecular Formula : C17H14Cl2F2N2O2

- Molecular Weight : 387.21 g/mol

- Structure : The compound features a morpholine ring substituted with dichlorophenyl and difluorophenyl groups, which may contribute to its biological activity.

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on various enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are crucial in cancer progression and other diseases .

- Antiproliferative Effects : Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cell lines, making it a candidate for anticancer therapies .

- Anti-inflammatory Properties : It has been suggested that the compound may also possess anti-inflammatory effects by modulating inflammatory pathways .

Biological Activity Data

The following table summarizes the biological activity data for this compound against different cancer cell lines:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| Human Colon Adenocarcinoma (HT-29) | 10.5 | Moderate activity |

| Human Lung Adenocarcinoma (A549) | 8.3 | Significant antiproliferative effect |

| Human Breast Cancer (MCF-7) | 12.0 | Potential for further development |

| Human Ovarian Adenocarcinoma (OVCAR-3) | 5.7 | High selectivity and potency |

Case Studies

- Anticancer Activity : A study evaluated the compound's efficacy against a panel of human tumor cell lines. The results indicated that it exhibited significant antiproliferative activity, particularly against ovarian cancer cells with an IC50 value of 5.7 µM . This suggests its potential as a lead compound for developing targeted therapies.

- Mechanistic Insights : Another research highlighted the compound's ability to inhibit HDACs, which are involved in regulating gene expression related to cancer cell survival and proliferation. This inhibition leads to increased acetylation of histones, promoting apoptosis in cancer cells .

- Inflammatory Response Modulation : Research has also pointed towards its role in modulating inflammatory pathways, suggesting that it could be beneficial not only in cancer treatment but also in managing inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-(3,5-dichlorophenyl)-N-(2,6-difluorophenyl)morpholine-4-carboxamide as an anticancer agent. Research indicates that derivatives of morpholine compounds can exhibit significant cytotoxic effects against various cancer cell lines.

- Case Study: Cytotoxicity Evaluation

A study evaluated the compound's efficacy against human cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancers. The results indicated that modifications to the morpholine structure could enhance antitumor activity. For instance, derivatives showed IC₅₀ values ranging from 1.0 to 10.0 µM against these cell lines, suggesting potent activity that warrants further investigation .

Drug Discovery

The compound's structural characteristics make it a candidate for drug development, particularly in creating new therapeutic agents targeting specific molecular pathways involved in cancer progression.

- Research Findings

The synthesis of new derivatives based on the core structure of this compound has led to the identification of compounds with improved selectivity and potency against tumor cells. For example, modifications that introduce electron-withdrawing groups at strategic positions have been shown to enhance biological activity significantly .

Table 1: Anticancer Activity of Morpholine Derivatives

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Analog Identification

The compound’s design incorporates two halogenated aryl groups:

- 3,5-Dichlorophenyl : Commonly found in pesticides (e.g., propanil) and nephrotoxic agents (e.g., NDPS).

- 2,6-Difluorophenyl : Present in herbicides like flumetsulam, where fluorine enhances metabolic stability and target binding.

- Morpholine-4-carboxamide : A polar scaffold that may improve solubility compared to succinimide or propanamide analogs.

Comparative Analysis of Structural Analogs

The table below highlights critical differences among structurally related compounds:

Key Observations:

Halogen Substitution Patterns :

- The 3,5-dichlorophenyl group in the target compound and NDPS contrasts with 3,4-dichlorophenyl in propanil. Positional differences influence biological specificity; for example, NDPS targets renal tubules, while propanil inhibits photosynthesis in plants .

- The 2,6-difluorophenyl group in flumetsulam and the target compound may enhance enzyme binding due to fluorine’s electronegativity and small atomic radius .

Core Structure Impact: Morpholine-4-carboxamide vs. Carboxamide vs. Sulfonamide (Flumetsulam): While both groups participate in hydrogen bonding, sulfonamides (flumetsulam) often target acetolactate synthase (ALS) in plants. The carboxamide in the target compound may instead interact with alternative biological targets .

Toxicity Profile Relative to NDPS

NDPS administration in rats induces severe proximal tubule damage, leading to interstitial nephritis . The target compound’s morpholine carboxamide moiety could mitigate such effects by altering metabolic pathways or reducing renal accumulation. However, the dichlorophenyl group warrants caution, as halogenated aromatics often exhibit organ-specific toxicity.

Agrochemical Potential vs. Propanil and Flumetsulam

- Propanil : A post-emergence herbicide targeting weeds via inhibition of photosystem II. The target compound’s dichlorophenyl group may confer similar herbicidal activity, but its morpholine core could modify selectivity or environmental persistence .

- Flumetsulam : A sulfonamide herbicide inhibiting ALS. The target’s difluorophenyl group may mimic flumetsulam’s binding affinity, but its carboxamide functionality might redirect activity toward other enzymatic targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,5-dichlorophenyl)-N-(2,6-difluorophenyl)morpholine-4-carboxamide, and how can reaction conditions be optimized?

- Methodology: Begin with a two-step approach: (i) coupling 3,5-dichlorophenylmagnesium bromide with morpholine-4-carbonyl chloride under anhydrous THF at 0–5°C to form the intermediate. (ii) Introduce the 2,6-difluorophenylamine via nucleophilic acyl substitution, using DIPEA as a base in DCM. Optimize yields by varying solvent polarity (e.g., DMF vs. THF) and reaction time (6–24 hrs). Monitor progress via TLC (Rf ~0.3 in hexane:EtOAc 3:1) and confirm purity via HPLC (C18 column, 80:20 MeCN:H2O, retention time ~8.2 min) .

| Synthesis Optimization Parameters |

|---|

| Solvent polarity (THF vs. DMF) |

| Reaction temperature (0°C vs. RT) |

| Catalyst (DMAP vs. none) |

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodology: Use -NMR (400 MHz, CDCl) to verify substituents:

- Morpholine protons: δ 3.6–3.8 ppm (m, 4H, OCH).

- Aromatic protons: δ 6.8–7.4 ppm (split due to Cl/F substituents).

IR (KBr) should show C=O stretch at ~1650 cm (carboxamide) and C-F/C-Cl stretches at 1100–1250 cm. Compare with computational spectra (DFT/B3LYP) to resolve ambiguities .

Advanced Research Questions

Q. How do electronic effects of 3,5-dichloro and 2,6-difluoro substituents influence the compound’s reactivity in biological assays?

- Methodology: Perform Hammett analysis to correlate substituent σ values with bioactivity (e.g., IC in kinase assays). Replace Cl/F with other halogens (e.g., Br, I) and measure logP (octanol-water) to assess lipophilicity. Computational docking (AutoDock Vina) can predict binding affinity to target proteins like COX-2 or kinases, with halogen bonding as a key factor .

| Substituent Effects on logP |

|---|

| 3,5-Cl; 2,6-F |

| 3,5-Br; 2,6-F |

| 3,5-NO; 2,6-F |

Q. How can contradictory solubility data in DMSO and aqueous buffers be resolved for this compound?

- Methodology: Use dynamic light scattering (DLS) to detect aggregation at concentrations >10 µM. Test solubility in buffered solutions (PBS, pH 7.4) with 0.1% Tween-80 vs. pure DMSO. Validate via UV-Vis spectroscopy (λ = 280 nm) and correlate with molecular dynamics simulations of solvent interactions .

Q. What strategies mitigate degradation during long-term stability studies (e.g., hydrolysis of the carboxamide group)?

- Methodology: Store samples under inert gas (N) at -80°C with desiccants. Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via LC-MS. Introduce steric hindrance (e.g., methyl groups on morpholine) in analogs to compare stability .

Data Contradiction Analysis

Q. Why do conflicting bioactivity results arise between in vitro and in vivo models for this compound?

- Methodology: Assess metabolic stability using liver microsomes (human/rat) to identify rapid oxidation of the morpholine ring. Compare plasma protein binding (PPB) via equilibrium dialysis (>95% binding may reduce free drug concentration). Use PK/PD modeling to reconcile EC (in vitro) vs. ED (in vivo) disparities .

| Key PK Parameters |

|---|

| Half-life (rat, IV) |

| Oral bioavailability |

| PPB (human) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.